5-Bromo-4-chloronaphthalen-2-ol
Description
5-Bromo-4-chloronaphthalen-2-ol is a halogenated naphthalenol derivative characterized by a hydroxyl group at position 2, bromine at position 5, and chlorine at position 4 of the naphthalene ring.
Properties
Molecular Formula |
C10H6BrClO |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
5-bromo-4-chloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrClO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H |
InChI Key |
RMAHSLMWBRBPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloronaphthalen-2-ol typically involves the bromination and chlorination of naphthalen-2-ol. One common method includes the following steps:
Bromination: Naphthalen-2-ol is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloronaphthalen-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of naphthalen-2-ol.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Dehalogenated naphthalenes or fully reduced naphthalenes.
Scientific Research Applications
5-Bromo-4-chloronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to target molecules, leading to its observed effects .
Comparison with Similar Compounds
Electronic and Steric Effects
- Functional Group Impact: The hydroxyl group at position 2 in naphthalenol derivatives enables hydrogen bonding, critical for biological interactions. In contrast, 2-(5-Bromo-2-chlorophenyl)propan-2-ol features a tertiary alcohol, which reduces hydrogen-bonding capacity and may limit enzyme interactions .
Comparative Limitations
- Solubility Challenges: The naphthalene ring in this compound may reduce water solubility compared to smaller aromatic systems like phenol derivatives .
- Toxicity Concerns: Brominated compounds often exhibit higher toxicity than fluorinated analogs, as seen in 6-Bromo-8-fluoronaphthalen-2-ol vs. 5-Bromo-2-chloro-4-fluoro-phenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
